molecular formula C13H12Cl2FNO3S2 B2388741 3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide CAS No. 2034405-29-1

3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2388741
CAS No.: 2034405-29-1
M. Wt: 384.26
InChI Key: WTBQCRGMQNNZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chlorothiophene-2-carbaldehyde with 2-methoxyethylamine to form an intermediate imine.

    Sulfonamide Formation: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Chlorination: Finally, the compound is chlorinated using thionyl chloride or another chlorinating agent to introduce the chloro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to sulfoxides or sulfones.

Scientific Research Applications

3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide
  • 3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-chlorobenzenesulfonamide

Uniqueness

The unique combination of chloro, fluoro, and sulfonamide groups in 3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide provides it with distinct chemical properties and potential biological activities that are not observed in its similar compounds.

Properties

IUPAC Name

3-chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2FNO3S2/c1-20-11(12-4-5-13(15)21-12)7-17-22(18,19)8-2-3-10(16)9(14)6-8/h2-6,11,17H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBQCRGMQNNZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2FNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.